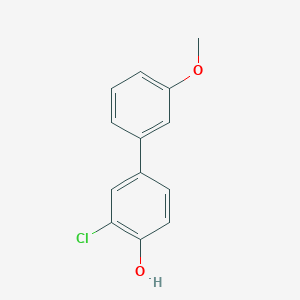

2-Chloro-4-(3-methoxyphenyl)phenol

Description

2-Chloro-4-(3-methoxyphenyl)phenol is a chlorinated phenolic compound characterized by a chloro substituent at the 2-position and a 3-methoxyphenyl group at the 4-position of the phenol ring. The 3-methoxy group introduces electron-donating effects, which may influence solubility, acidity, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTSUCWTIUCMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653514 | |

| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175645-65-4 | |

| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide under mild conditions . For instance, 4-methoxyphenylboronic acid can be coupled with 2-chlorophenol in the presence of a palladium catalyst and a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and the ability to produce high yields under relatively mild conditions. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Quinones

Reduction: Dechlorinated biphenyl derivatives

Substitution: Amino or thiol-substituted biphenyl derivatives

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block in Synthesis: The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules. Its reactivity allows it to participate in various substitution reactions, making it valuable for chemists aiming to construct new compounds.

2. Biological Studies:

- Antimicrobial Properties: Recent studies have highlighted the antimicrobial activity of 2-chloro-4-(3-methoxyphenyl)phenol against various bacterial strains. This suggests its potential use in developing new antibiotics .

- Anticancer Research: Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines, particularly breast cancer cells. This property positions it as a candidate for further drug development aimed at treating malignancies.

3. Medicinal Chemistry:

- Therapeutic Development: Given its biological activities, this compound is being explored for its therapeutic effects. Researchers are investigating its potential as a lead compound for pharmaceuticals targeting infections and cancer .

Antimicrobial Efficacy Study

A comprehensive study evaluated the efficacy of several phenolic compounds, including this compound. The results showed that it exhibited moderate to strong activity against selected bacterial strains, supporting its application in antibiotic development.

Anticancer Activity Investigation

In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by promoting apoptosis through mitochondrial pathways. This underscores its potential as a lead compound for further drug development aimed at cancer treatment.

Comparative Analysis of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Used as an intermediate for complex molecule synthesis | Facilitates the creation of new compounds |

| Antimicrobial Research | Exhibits antimicrobial activity against bacteria | Potential for new antibiotic development |

| Anticancer Research | Induces apoptosis in cancer cells | Candidate for cancer therapeutics |

| Medicinal Chemistry | Investigated for therapeutic effects | Development of new drugs |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)phenol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro and methoxy groups play a crucial role in enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

2-Chloro-4-(3,4-difluorophenyl)phenol

- Structure : Replaces the 3-methoxyphenyl group with a 3,4-difluorophenyl substituent.

- Key Differences: Electron Effects: Fluorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group. This may lower solubility in polar solvents and increase acidity of the phenolic -OH group. Applications: Acts as a pharmaceutical intermediate (e.g., for APIs requiring fluorinated motifs) .

- Physicochemical Data: Property 2-Chloro-4-(3-methoxyphenyl)phenol 2-Chloro-4-(3,4-difluorophenyl)phenol Molecular Weight Not Reported 240.63 g/mol Purity Not Reported ≥95%

2-Chloro-4-(3,5-difluorophenyl)phenol

3-Chlorobisphenol A (2-Chloro-4-[1-(4-hydroxyphenyl)-1-methylethyl]phenol)

- Structure: Contains a bulky isopropyl-linked bis-phenol system.

- Key Differences: Steric Effects: The bis-phenol structure increases steric hindrance, reducing reactivity at the phenolic -OH group.

3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol

2-Chloro-4-[(1E)-(4-chlorophenyl)iminomethyl]phenol

- Structure: Schiff base with an imino group.

- Key Differences: Hydrogen Bonding: Forms O–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.757 Å), influencing crystal packing . Reactivity: The imino group enables coordination with metal ions, suggesting applications in catalysis or materials science .

Structural and Functional Insights

Substituent Effects

- Electron-Donating Groups (e.g., Methoxy): Increase phenolic -OH acidity and solubility in polar solvents.

- Electron-Withdrawing Groups (e.g., Fluorine, Trifluoromethyl) : Enhance thermal stability and lipophilicity, favoring drug membrane permeability .

Biological Activity

2-Chloro-4-(3-methoxyphenyl)phenol is an organic compound notable for its unique structural characteristics, including a chlorine atom and a methoxy group attached to a biphenyl structure. This compound has attracted attention in pharmacology due to its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties, as well as its implications in cancer therapy.

Chemical Structure and Properties

- Molecular Formula : CHClO

- IUPAC Name : this compound

- Molecular Weight : 250.68 g/mol

The presence of the chlorine and methoxy groups enhances the compound's biological activity compared to other phenolic compounds, making it a candidate for further pharmacological exploration .

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help mitigate oxidative stress by neutralizing free radicals. Research indicates that this compound may exhibit similar antioxidant activities, potentially contributing to its protective effects against cellular damage .

Antimicrobial Activity

Studies have shown that compounds with phenolic structures often possess antimicrobial properties. The specific combination of chlorine and methoxy groups in this compound may enhance its efficacy against various microbial strains, although detailed studies are still needed to quantify these effects .

Anticancer Potential

Emerging research suggests that this compound may have significant implications in cancer treatment. Similar phenolic compounds have demonstrated:

- Inhibition of Cell Proliferation : Studies indicate that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC values ranging from 10 to 33 nM .

- Induction of Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells, suggesting that this compound could also trigger programmed cell death mechanisms .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Tubulin : Similar compounds have been shown to destabilize tubulin polymerization, which is critical for mitotic spindle formation during cell division .

- Modulation of Gene Expression : Compounds targeting bromodomain-containing protein 4 (BRD4) have been implicated in regulating oncogenes such as c-MYC, which is known to promote cancer cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of phenolic compounds similar to this compound. Below is a summary table highlighting key findings from various studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(3-methoxyphenyl)phenol, and how can reaction yields be optimized?

- Methodology : A feasible route involves Friedel-Crafts acylation followed by halogenation and demethylation. For example:

React 3-methoxyphenol with acetyl chloride in the presence of AlCl₃ to form 4-acetyl-3-methoxyphenol.

Chlorinate the acetylated intermediate using Cl₂ or SOCl₂ under controlled conditions.

Perform demethylation with BBr₃ or HBr/AcOH to yield the final product .

- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation. Yields improve with stoichiometric control (1.2–1.5 eq chlorinating agents) and low temperatures (0–5°C) during halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the methoxyphenyl and phenol groups. The phenolic -OH proton appears as a broad singlet (~δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 234.6 (calculated). High-resolution MS (HRMS) confirms the molecular formula .

- IR Spectroscopy : Key stretches include O-H (3200–3600 cm⁻¹), C-Cl (550–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- X-ray Diffraction : Use SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to model disorder in the methoxyphenyl group. Hydrogen bonding networks (e.g., O-H···O or C-Cl···π interactions) can be analyzed via Mercury or OLEX2 .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs), which influence crystal packing and stability .

Q. What experimental strategies address contradictions in reported biological activity data for halogenated phenolic compounds?

- Comparative SAR Studies : Compare this compound with analogs (e.g., 2-Bromo-4-(3-methoxyphenyl)phenol) to isolate electronic vs. steric effects. Use in vitro assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) .

- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites. For example, hydroxylation at the 4-position or glucuronidation of the phenol group may explain variability in cytotoxicity .

Q. How do solvent and substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states. Additives like K₂CO₃ improve deprotonation of the phenolic -OH, activating the ring for substitution .

- Substituent Analysis : Electron-withdrawing groups (e.g., -Cl) at the 2-position direct incoming nucleophiles to the para position relative to the methoxy group. DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.